7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c11-6-3-14-5-1-4(10(12)13)2-8-7(5)9-6/h1-2H,3H2,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHPQBVSFDSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazinone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxazinones, and other functionalized heterocycles
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Key Observations :
- Nitro Position : The 7-nitro derivative shows stronger BRD4 inhibition than benzo analogs (e.g., 2H-benzo[b][1,4]oxazin-3(4H)-one) due to improved scaffold rigidity and nitrogen atom placement .
- Substituent Type : Nitrobenzyl groups (NPO) shift activity toward NF-κB inhibition, while bromo substituents serve as intermediates for further functionalization .
Scaffold Modifications
- Pyrido vs.
- Morpholino Derivatives: Morpholino-substituted pyrido-oxazinones (e.g., ) exhibit nonsteroidal mineralocorticoid antagonism, demonstrating scaffold versatility for diverse therapeutic targets .
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Predicted) | LogP |
|---|---|---|---|
| 7-Nitro-2H-pyrido-oxazinone | 209.13 g/mol | Low (hydrophobic) | ~1.5 |
| 4-(4-Nitrobenzyl)-pyrido-oxazinone | 315.28 g/mol | Moderate | ~2.8 |
| 7-Bromo-2H-pyrido-oxazinone | 229.03 g/mol | Very low | ~2.2 |
Note: Nitro groups increase polarity but may reduce solubility compared to halogenated analogs.
Biological Activity
7-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a bicyclic structure that includes a pyridine ring fused to an oxazine moiety. The presence of a nitro group at the 7-position significantly influences its chemical properties and biological activities. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C₇H₆N₂O₃, with a molecular weight of approximately 150.13 g/mol. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve inhibition of specific enzymes or pathways essential for microbial metabolism.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound shows promising anti-inflammatory effects. Studies suggest that it may inhibit enzymes involved in inflammatory responses, potentially modulating cellular pathways related to inflammation. This dual action makes it an attractive candidate for further research in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. This interaction can disrupt key signaling pathways or inhibit critical enzymatic activities associated with disease progression .
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed that the compound effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound utilized animal models to assess its effects on inflammation markers. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
This data suggests that the compound may effectively modulate inflammatory responses in vivo.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one?
- Methodology : Begin with a pyridine-oxazine scaffold and introduce the nitro group via nitration under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro-substituted product. Validate each step using TLC and intermediate characterization (e.g., H NMR) .
- Key Considerations : Monitor regioselectivity during nitration, as competing positions (e.g., C-6 vs. C-7) may lead to byproducts. Adjust reaction time and temperature to favor the 7-nitro isomer .
Q. What analytical techniques are optimal for confirming the structure of this compound?
- Methodology :
- NMR : H and C NMR to confirm aromatic proton environments and nitro-group adjacency (e.g., deshielding effects at C-7).
- FT-IR : Identify characteristic NO stretching vibrations (~1520 cm and ~1350 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodology :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Introduce catalytic bases (e.g., KCO) to deprotonate reactive sites and improve regioselectivity.
- Employ low-temperature nitration (0–5°C) to suppress polysubstitution.
Advanced Research Questions
Q. How do substituent effects (e.g., nitro vs. methyl groups) influence the reactivity of pyrido-oxazine derivatives?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., 7-methyl or 6-bromo derivatives) and compare their electronic profiles via DFT calculations. The nitro group’s electron-withdrawing nature increases electrophilicity at adjacent carbons, influencing nucleophilic attack or redox behavior.
- Experimental Validation : Perform kinetic studies on reactions like hydrolysis or cycloaddition to quantify substituent effects .
Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted heterocycles?
- Case Example : If H NMR shows unexpected splitting patterns, consider:
- Dynamic Effects : Conformational flexibility in the oxazine ring may cause signal broadening. Use variable-temperature NMR to identify slow exchange processes.
- Tautomerism : Explore keto-enol tautomerism via C NMR or deuterium exchange experiments.
Q. How can computational modeling predict the biological activity of 7-nitro-2H-pyrido-oxazine derivatives?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on nitro-group hydrogen bonding with active-site residues.
- QSAR : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for the nitro group. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What mechanisms explain the reduction of the nitro group in pyrido-oxazine derivatives under biological conditions?
- Experimental Design :
- In Vitro Reduction : Treat the compound with NaSO (a mimic of enzymatic reduction) and monitor products via LC-MS. Likely intermediates include hydroxylamine or amine derivatives.
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
